

# Electron configuration of the Ytterbium(III) ion

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An In-Depth Technical Guide to the Electron Configuration of the Ytterbium(III) Ion

## Introduction

Ytterbium (Yb), a lanthanide series element with atomic number 70, exhibits chemical and physical properties that are of significant interest to researchers in materials science, quantum computing, and drug development.[1] Like other lanthanides, its most prevalent oxidation state is +3, forming the Ytterbium(III) ion ( $\text{Yb}^{3+}$ ).[2][3] Understanding the precise electron configuration of this ion is fundamental to comprehending its magnetic and optical properties, which underpin its various applications. This guide provides a detailed examination of the electron configuration of  $\text{Yb}^{3+}$ , supported by quantitative data and descriptions of experimental methodologies.

## Electron Configuration of the Neutral Ytterbium Atom

To understand the configuration of the  $\text{Yb}^{3+}$  ion, it is essential to first establish the ground state electron configuration of a neutral Ytterbium atom. With an atomic number of 70, a neutral Yb atom contains 70 electrons.[4] Its configuration is characterized by a completely filled 4f subshell, which contributes to its unique properties compared to other lanthanides.[2]

The ground state electron configuration of neutral Ytterbium (Yb) is:  $1s^2 2s^2 2p^6 3s^2 3p^6 3d^{10} 4s^2 4p^6 4d^{10} 5s^2 5p^6 4f^{14} 6s^2$ [5]

This can be written in shorthand notation as:  $[\text{Xe}] 4f^{14} 6s^2$ [4][6][7]

The filled 4f subshell in neutral ytterbium leads to only its two 6s electrons being available for metallic bonding, which explains why its density, melting point, and boiling point are significantly lower than most other lanthanides.[2]

## Formation and Electron Configuration of the Ytterbium(III) Ion ( $\text{Yb}^{3+}$ )

The Ytterbium(III) ion is formed when a neutral ytterbium atom loses three electrons. The removal of electrons during ionization does not strictly follow the filling order (Aufbau principle). Instead, electrons are first removed from the outermost principal energy level.[8]

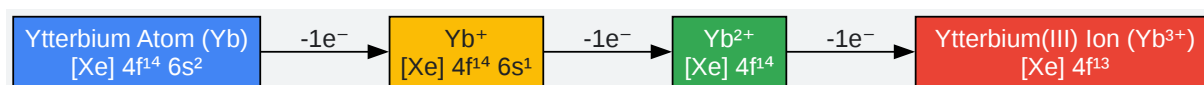
- First and Second Ionization: The two electrons in the outermost 6s orbital, which has the highest principal quantum number ( $n=6$ ), are removed first.
- Third Ionization: The third electron is removed from the next highest energy level, which in the case of Ytterbium, is the 4f subshell.

This process results in the Ytterbium(III) ion ( $\text{Yb}^{3+}$ ).

The electron configuration of the Ytterbium(III) ion ( $\text{Yb}^{3+}$ ) is therefore:  $1s^2 2s^2 2p^6 3s^2 3p^6 3d^{10} 4s^2 4p^6 4d^{10} 5s^2 5p^6 4f^{13}$

In shorthand notation, the configuration is:  $[\text{Xe}] 4f^{13}$

The presence of unpaired electrons in the 4f orbital of  $\text{Yb}^{3+}$  makes it paramagnetic.[9] In aqueous solutions, the colorless  $\text{Yb}^{3+}$  ion typically forms complexes with nine water molecules, existing as  $[\text{Yb}(\text{H}_2\text{O})_9]^{3+}$ . [10][11]



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*Ionization process from neutral Ytterbium to the Ytterbium(III) ion.*

## Quantitative Data

The energy required for the stepwise removal of electrons and the resulting ionic size are critical parameters in understanding the chemistry of Yb<sup>3+</sup>.

## Ionization Energies

The ionization energy is the energy required to remove one electron from a gaseous atom or ion. The values for Ytterbium clearly show a significant increase for each successive electron removal.

Ionization Step	Reaction	Ionization Energy (kJ/mol)	Ionization Energy (eV)
First	$\text{Yb} \rightarrow \text{Yb}^+ + \text{e}^-$	603.43[4]	6.254[12]
Second	$\text{Yb}^+ \rightarrow \text{Yb}^{2+} + \text{e}^-$	1175.11[4]	12.188[12]
Third	$\text{Yb}^{2+} \rightarrow \text{Yb}^{3+} + \text{e}^-$	2417.2[4]	25.03[12]

## Ionic Radii

The ionic radius is a measure of an ion's size in a crystal lattice. As electrons are removed, the remaining electrons are pulled closer to the nucleus, resulting in a smaller radius for the more positively charged ion.

Ion	Electron Configuration	Coordination Number	Ionic Radius (Å)
Yb <sup>2+</sup>	[Xe] 4f <sup>14</sup>	6	1.02[5]
Yb <sup>3+</sup>	[Xe] 4f <sup>13</sup>	6	0.868[5]

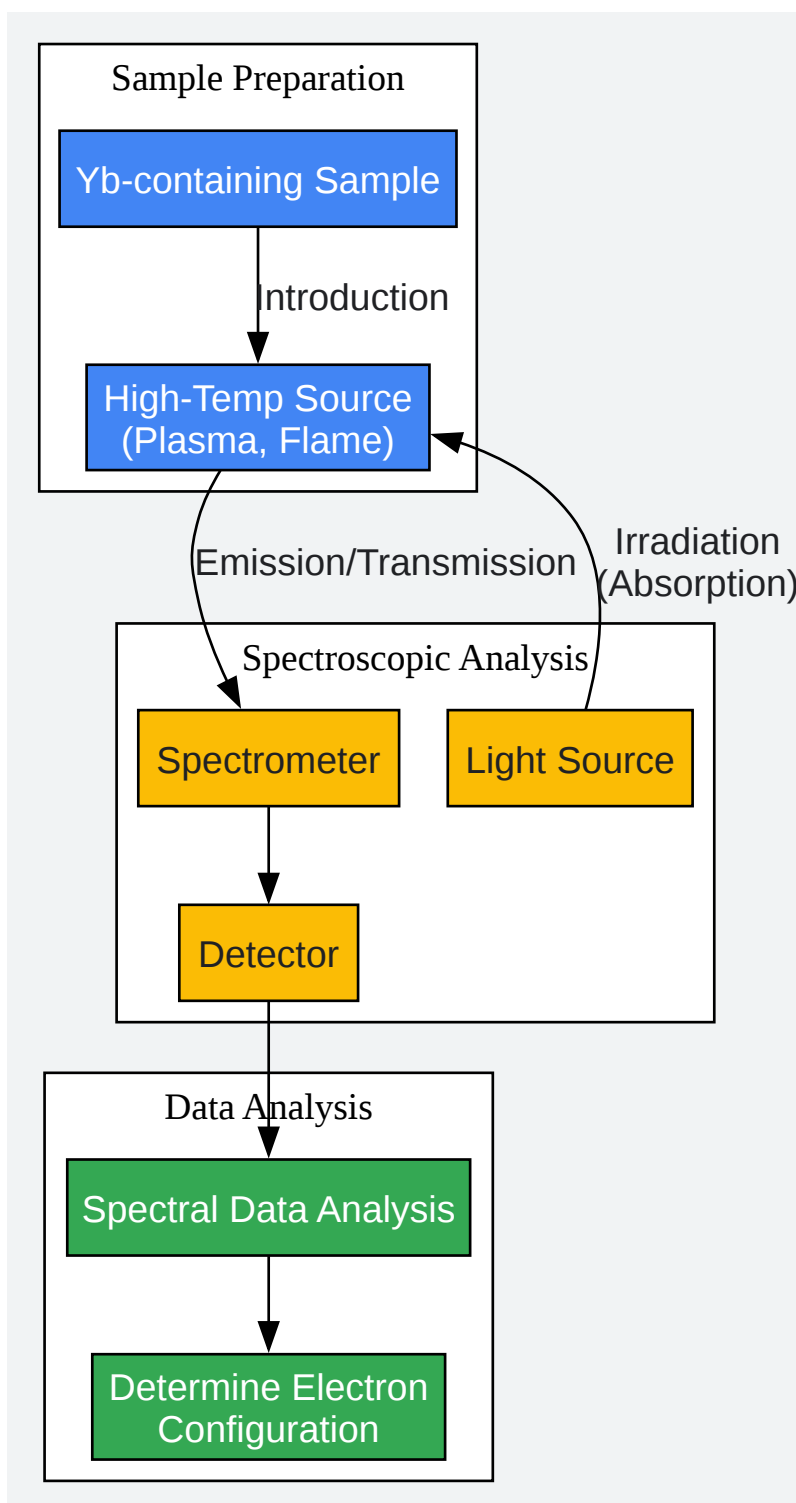
## Experimental Protocols

The electron configurations of lanthanides and their ions are primarily determined through experimental spectroscopic techniques. These methods probe the electronic transitions and energy levels within the atom or ion.

## Atomic Emission and Absorption Spectroscopy

This is a foundational technique for determining electron configurations.

- Objective: To observe the discrete energy levels of an atom or ion by analyzing the light it emits or absorbs.
- Methodology:
  - A sample containing the element is vaporized and atomized in a high-temperature source such as a flame, plasma, or electric arc.
  - For emission spectroscopy, the high temperature excites the electrons to higher energy levels. As they fall back to lower levels, they emit light at specific wavelengths, creating an emission spectrum.
  - For absorption spectroscopy, light of a continuous spectrum is passed through the atomized sample. Electrons absorb light of specific wavelengths to jump to higher energy levels, creating an absorption spectrum with dark lines.
  - The wavelengths of the spectral lines are measured with a spectrometer. Each line corresponds to the energy difference between two specific electron orbitals ( $\Delta E = h\nu$ ).
  - By analyzing the complex patterns in the spectrum, which are unique to each element, scientists can deduce the arrangement of electron energy levels and thus the electron configuration.[\[9\]](#)



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*Workflow for Spectroscopic Determination of Electron Configuration.*

## X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique used to determine the elemental composition and oxidation states of a material.

- Objective: To measure the binding energies of core-level electrons, which are indicative of the element and its chemical state.
- Methodology:
  - A sample is placed in an ultra-high vacuum chamber and irradiated with a beam of X-rays of a known energy ( $h\nu$ ).
  - The X-rays cause the ejection of core-level electrons (photoelectrons) from the atoms in the sample.
  - The kinetic energy (KE) of these emitted photoelectrons is measured by an electron energy analyzer.
  - The binding energy (BE) of each electron is then calculated using the equation:  $BE = h\nu - KE$ .
  - The binding energies are characteristic of each element. Small shifts in these energies (chemical shifts) provide information about the oxidation state (e.g., distinguishing between Yb,  $Yb^{2+}$ , and  $Yb^{3+}$ ).

## Absorption and Emission Spectroscopy of $Yb^{3+}$ Complexes

For ions in solution or solid-state compounds, absorption and emission spectroscopy in the UV-Visible and Near-Infrared (NIR) regions are used to study the transitions involving the 4f electrons.

- Objective: To probe the crystal field splitting of the 4f energy levels.
- Methodology:
  - A solution or crystal containing the  $Yb^{3+}$  complex is prepared.

- An absorption spectrum is recorded by passing light (typically in the NIR range) through the sample and measuring the absorbance at different wavelengths. For  $\text{Yb}^{3+}$ , this reveals transitions from the ground state ( $^2F_{7/2}$ ) to the excited state ( $^2F_{5/2}$ ).<sup>[13]</sup>
- An emission spectrum is recorded by exciting the sample with a specific wavelength of light and measuring the light emitted as the ion relaxes back to the ground state.
- The detailed structure of these spectra reveals how the surrounding ligands in the complex split the 4f orbitals into multiple sublevels, providing deep insight into the electronic structure and coordination environment of the  $\text{Yb}^{3+}$  ion.<sup>[13]</sup>

## Conclusion

The electron configuration of the Ytterbium(III) ion is  $[\text{Xe}] 4f^{13}$ . This configuration is the result of a neutral Ytterbium atom losing its two valence 6s electrons and one of its 4f electrons. The resulting ion has a smaller radius and a partially filled f-subshell, which dictates its paramagnetic character and its characteristic near-infrared spectroscopic signature. The determination and detailed study of this configuration rely on established experimental techniques, primarily various forms of spectroscopy, which remain indispensable tools for researchers in the field.

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